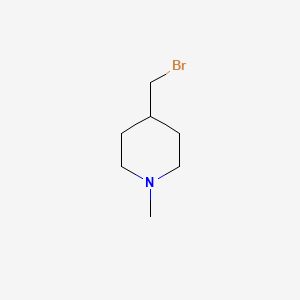

4-(Bromomethyl)-1-methylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence stems from its ability to adopt a stable chair conformation, which can be strategically functionalized to create three-dimensional structures that effectively interact with biological targets. The nitrogen atom within the piperidine ring is often a key feature, providing a site for protonation, hydrogen bonding, and further derivatization. This versatility has made piperidine-containing compounds central to the development of new drugs and functional materials.

Overview of Bromomethylated Heterocycles as Synthetic Intermediates

Bromomethylated heterocyclic compounds are highly valued as versatile synthetic intermediates in organic chemistry. The presence of a bromomethyl group (-CH₂Br) provides a reactive "handle" for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. The carbon-bromine bond is sufficiently labile to participate in reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making these compounds powerful building blocks for the synthesis of a broad spectrum of target molecules.

Positioning of 4-(Bromomethyl)-1-methylpiperidine within Contemporary Organic Research

This compound, with its molecular formula C₇H₁₄BrN, occupies a strategic position in modern organic research by combining the desirable features of both piperidine scaffolds and bromomethylated heterocycles. nih.gov The 1-methylpiperidine (B42303) core provides a specific, and often biologically relevant, structural framework, while the 4-bromomethyl group serves as a key reactive site for synthetic elaboration. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry where it is used to create compounds targeting the central nervous system. Its utility extends to being a building block in broader organic synthesis and in the development of agrochemicals.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value |

| Molecular Formula | C₇H₁₄BrN |

| Molecular Weight | 192.10 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 100613-97-6 nih.gov |

| Canonical SMILES | CN1CCC(CC1)CBr nih.gov |

| InChI | InChI=1S/C7H14BrN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3 nih.gov |

| InChIKey | NLKNLIQTGLPTHN-UHFFFAOYSA-N nih.gov |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the radical bromination of 4-methyl-1-methylpiperidine. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds through a free radical chain mechanism, where a hydrogen atom is abstracted from the methyl group at the 4-position, followed by reaction with NBS to yield the desired product.

Another synthetic approach involves the conversion of a precursor alcohol, 4-(hydroxymethyl)-1-methylpiperidine. This can be achieved by treating the alcohol with a brominating agent like phosphorus tribromide (PBr₃).

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the reactivity of its bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable building block for more complex molecules.

Common transformations include:

Alkylation of Amines: Reaction with primary or secondary amines to form the corresponding 4-(aminomethyl)-1-methylpiperidine derivatives.

Ether Formation: Reaction with alkoxides or phenoxides to yield ethers.

Thioether Synthesis: Reaction with thiols or thiolates to produce thioethers.

Cyanide Displacement: Reaction with cyanide salts to introduce a cyanomethyl group, which can be further elaborated.

These reactions underscore the role of this compound as a key intermediate in the construction of diverse molecular frameworks, particularly in the synthesis of pharmaceutical agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKNLIQTGLPTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 1 Methylpiperidine

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom onto the methyl group at the 4-position of a pre-formed 1-methylpiperidine (B42303) ring. This is a common and often efficient route to the target compound.

Radical Bromination Techniques

Radical bromination is a widely utilized technique for the synthesis of 4-(bromomethyl)-1-methylpiperidine. This method typically employs a radical initiator to facilitate the reaction. The process begins with the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then abstract a hydrogen atom from the 4-methyl group of 1-methyl-4-methylpiperidine, forming a more stable piperidinyl radical. This radical subsequently reacts with a bromine source, like N-bromosuccinimide (NBS), to yield the desired brominated product and regenerate the bromine radical, thus propagating the chain reaction.

Optimization of Brominating Agents

The choice of brominating agent is crucial for the success of the synthesis, with several common reagents being employed:

N-Bromosuccinimide (NBS): NBS is a favored reagent for allylic and benzylic brominations, including the bromination of the methyl group in this synthesis. wikipedia.orgmasterorganicchemistry.com It is often used in conjunction with a radical initiator like AIBN or under photochemical conditions. wikipedia.orgnih.gov The use of NBS can offer high selectivity for the desired product. masterorganicchemistry.com

Bromine (Br₂): While elemental bromine can be used, it is often less selective than NBS and can lead to the formation of byproducts through reactions with other parts of the molecule. masterorganicchemistry.comiucr.org

Phosphorus Tribromide (PBr₃): PBr₃ is typically used for the conversion of alcohols to alkyl bromides. uni-mainz.dersc.org In the context of synthesizing this compound, it would be employed in a precursor-based approach where the starting material is (1-methylpiperidin-4-yl)methanol. uni-mainz.de

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. For radical bromination using NBS, typical conditions involve refluxing a solution of the starting material and NBS in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM). The reaction is often initiated by AIBN or light. nih.gov Industrial-scale processes may favor ester solvents such as ethyl acetate (B1210297) to improve efficiency and reduce toxicity. Typical industrial conditions might include a reaction temperature of 70–80°C under reflux, with a catalytic amount of AIBN, over a period of 6–10 hours, potentially yielding 85–92% of the product with high purity.

A biphasic bromination method has also been reported, using sodium bromate (B103136) (NaBrO₃) and sodium pyrosulfite (Na₂S₂O₅) in a water and ethyl acetate system. This method generates hydrobromic acid (HBr) in situ, which then acts as the brominating agent. This approach can be advantageous for large-scale production due to its simplicity.

Precursor-Based Synthesis Routes

Precursor-based routes offer an alternative to direct bromination and often involve multiple steps, starting from a functionalized piperidine (B6355638) derivative.

Derivatization of Functionalized Piperidines

This strategy involves starting with a piperidine ring that already possesses a functional group at the 4-position, which is then converted to the bromomethyl group. A common precursor is (1-methylpiperidin-4-yl)methanol. This alcohol can be synthesized by the reduction of 1-methylpiperidine-4-carboxylic acid, which in turn can be prepared from piperidine-4-carboxylic acid. The hydroxyl group of (1-methylpiperidin-4-yl)methanol can then be substituted with bromine using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This method provides a controlled and often high-yielding pathway to the final product.

Another approach involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen. For instance, tert-butyl 4-methylpiperidine-1-carboxylate can be brominated using NBS, followed by removal of the Boc group and subsequent N-methylation to yield this compound. nih.gov

Multistep Synthetic Pathways

More elaborate multistep syntheses can also be employed, particularly when constructing the piperidine ring as part of a larger synthetic effort. These pathways can offer a high degree of control over stereochemistry and functional group placement. For example, a multi-step sequence could involve the construction of a substituted piperidine ring followed by the introduction and modification of the necessary functional groups at the 1 and 4 positions. smolecule.comrsc.org While often more labor-intensive, these routes are valuable in the synthesis of complex molecules where the piperidine moiety is a key structural component.

Table of Synthetic Parameters:

| Parameter | Direct Bromination (Radical) | Precursor-Based (from Alcohol) |

| Starting Material | 1-Methyl-4-methylpiperidine | (1-Methylpiperidin-4-yl)methanol |

| Brominating Agent | N-Bromosuccinimide (NBS) | Phosphorus Tribromide (PBr₃) |

| Initiator/Catalyst | AIBN (catalytic) | Not applicable |

| Solvent | Carbon tetrachloride, Ethyl acetate | Dichloromethane, Tetrahydrofuran |

| Temperature | Reflux (e.g., 70-80°C) | 0-20°C |

| Typical Yield | 85-92% | Generally high |

Green Chemistry Principles in Synthesis

Solvent Selection and Reaction Efficiency

However, in line with green chemistry principles, there is a push to replace these more hazardous solvents with safer alternatives. Research has shown that ester solvents, such as ethyl acetate or methyl acetate, can be effective substitutes. An industrial-scale optimization for a related radical bromination reaction highlights the use of ethyl acetate to improve reaction efficiency and lower the toxicity associated with chlorinated solvents. In a representative protocol, using ethyl acetate as a solvent at reflux temperature (70–80°C) resulted in product yields of 85–92%.

The efficiency of the synthesis is also dependent on the chosen synthetic route and reaction conditions. One common method involves the nucleophilic substitution of the hydroxyl group in 4-(hydroxymethyl)-1-methylpiperidine using an agent like phosphorus tribromide (PBr₃) in a solvent such as THF. Another approach is the radical bromination of 4-methyl-1-methylpiperidine with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). Optimizing parameters such as temperature and reaction time is key to maximizing yield and minimizing side product formation. For example, bromination of hydroxymethyl precursors is typically conducted at cooler temperatures (0–20°C) to reduce side reactions.

| Parameter | Radical Bromination in Ethyl Acetate | Bromination of Hydroxymethyl Precursor |

| Solvent | Ethyl Acetate / Methyl Acetate | Dichloromethane / THF |

| Temperature | 70–80°C (Reflux) | 0–20°C |

| Reaction Time | 6–10 hours | 1–4 hours |

| Typical Yield | 85–92% | Not specified |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mygreenlab.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts.

The synthesis of this compound from 4-(hydroxymethyl)-1-methylpiperidine using phosphorus tribromide (PBr₃) provides a practical example for evaluating atom economy. The balanced chemical equation for this reaction is:

3 C₇H₁₅NO + PBr₃ → 3 C₇H₁₄BrN + H₃PO₃

To calculate the atom economy, the molecular weights of the reactants and the desired product are required.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Hydroxymethyl)-1-methylpiperidine | C₇H₁₅NO | 129.20 chemicalbook.comnih.gov |

| Phosphorus Tribromide | PBr₃ | 270.69 |

| This compound | C₇H₁₄BrN | 192.10 nih.gov |

| Phosphorous Acid (Byproduct) | H₃PO₃ | 82.00 |

The atom economy is calculated as follows:

Atom Economy = (Molecular Weight of Desired Products / Total Molecular Weight of Reactants) x 100

Atom Economy = ([3 * 192.10] / [(3 * 129.20) + 270.69]) x 100

Atom Economy = (576.3 / [387.6 + 270.69]) x 100

Atom Economy = (576.3 / 658.29) x 100 ≈ 87.5%

This calculation demonstrates that the reaction has a relatively high atom economy. However, it is not 100% because a stoichiometric byproduct, phosphorous acid (H₃PO₃), is also formed. This analysis is a theoretical measure and does not account for reaction yield or the use of solvents and other reagents, which are also important considerations in green chemistry. mygreenlab.org

Reactivity Profiles and Transformative Chemistry of 4 Bromomethyl 1 Methylpiperidine

Nucleophilic Substitution Reactions

4-(Bromomethyl)-1-methylpiperidine is a versatile reagent in organic synthesis, largely due to the reactivity of its bromomethyl group in nucleophilic substitution reactions. This moiety allows for the introduction of the 1-methylpiperidine-4-yl)methyl group into various molecular scaffolds. The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.

Mechanism and Scope of SN1/SN2 Pathways

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and this compound can react through both SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgpressbooks.pub

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. pressbooks.pub For this compound, which is a primary alkyl halide, the SN2 pathway is generally preferred due to the relatively low steric hindrance around the reactive carbon center. masterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process. savemyexams.com The first and rate-determining step involves the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. pressbooks.pub This is followed by a rapid attack of the nucleophile on the carbocation. ksu.edu.sa The SN1 pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. While this compound is a primary halide, under certain conditions, such as in the presence of a protic solvent and a weak nucleophile, an SN1-type reaction can occur, potentially involving rearrangement to a more stable secondary or tertiary carbocation if the structure allows, though this is less common for this specific substrate. libretexts.orgpressbooks.pub

The choice between SN1 and SN2 pathways is influenced by several factors, as detailed in the table below.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Favored for tertiary > secondary >> primary | Favored for methyl > primary > secondary >> tertiary |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols) | Favored by polar aprotic solvents (e.g., acetone, DMF) |

| Leaving Group | Good leaving group is required (e.g., I⁻, Br⁻, TsO⁻) | Good leaving group is required (e.g., I⁻, Br⁻, TsO⁻) |

Stereochemical Outcomes of Substitution

The stereochemistry of a substitution reaction provides significant insight into the operative mechanism. numberanalytics.com

SN2 reactions proceed with an inversion of configuration at the chiral center. oregonstate.edu This is a direct consequence of the backside attack of the nucleophile, which approaches the electrophilic carbon from the side opposite to the leaving group. ksu.edu.sa If the starting material is a single enantiomer, the product will be a single enantiomer with the opposite stereochemical configuration. oregonstate.edu

SN1 reactions , on the other hand, typically lead to racemization. oregonstate.edu The planar carbocation intermediate formed in the first step is achiral. numberanalytics.com The incoming nucleophile can attack this planar intermediate from either face with equal probability, resulting in a mixture of both enantiomers of the product. oregonstate.edu

For a chiral derivative of this compound, the stereochemical outcome of a nucleophilic substitution reaction would be a key indicator of the reaction mechanism.

Catalytic Enhancement of Substitution Reactions

The rate of nucleophilic substitution reactions can often be enhanced through catalysis. In the context of reactions involving substrates like this compound, various catalytic strategies can be employed.

Phase-transfer catalysts (PTCs) are particularly useful when the nucleophile is an inorganic salt that is insoluble in the organic solvent containing the alkyl halide. The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophilic anion from the aqueous or solid phase to the organic phase, thereby accelerating the reaction.

In some cases, Lewis acids can be used to activate the leaving group, making the carbon-bromine bond more polarized and thus more susceptible to nucleophilic attack. However, care must be taken as Lewis acids can also interact with the nitrogen atom of the piperidine (B6355638) ring.

Furthermore, certain additives can influence the reaction rate by altering the nature of the solvent or by directly participating in the reaction mechanism. rsc.org For instance, the addition of specific compounds can lead to the formation of a molecular complex with the substrate, which may then react more readily with the nucleophile.

Organometallic Cross-Coupling Reactions

This compound can also participate in organometallic cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. chemistnotes.comwikipedia.org This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. chemistnotes.commt.com

While the classic Suzuki reaction involves aryl or vinyl halides, advancements have extended its scope to include alkyl halides. organic-chemistry.org this compound, as a primary alkyl bromide, can be a suitable coupling partner in Suzuki reactions, allowing for the formation of a new carbon-carbon bond at the benzylic-like position. This enables the synthesis of compounds where the (1-methylpiperidin-4-yl)methyl moiety is attached to an aryl, vinyl, or other organic group.

A typical Suzuki coupling reaction involving this compound would proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ or other Pd(0) complex | Na₂CO₃, K₂CO₃, or other base | Toluene, Dioxane, or DMF/Water | 4-(Arylmethyl)-1-methylpiperidine |

Stille Coupling Applications

The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organotin compound (organostannane) and an organic halide. numberanalytics.comlibretexts.org The reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. libretexts.orgu-tokyo.ac.jp

Similar to the Suzuki coupling, this compound can serve as the halide partner in a Stille reaction. ambeed.com This allows for the coupling of the (1-methylpiperidin-4-yl)methyl group with various organic moieties provided by the organostannane reagent.

The general scheme for a Stille coupling with this compound is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Organostannane (e.g., R-Sn(Bu)₃) | Pd(PPh₃)₄ or other Pd(0) complex | Toluene, THF, or DMF | 4-(R-methyl)-1-methylpiperidine |

Reactions Involving the Piperidine Nitrogen

The tertiary amine of the piperidine ring in this compound is a key site for chemical transformations. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, allowing for a range of reactions that modify the core structure and properties of the molecule.

N-Alkylation and Quaternization

The tertiary amine of this compound can act as a nucleophile and react with alkylating agents to form quaternary ammonium salts, also known as piperidinium (B107235) salts. This process is a classic SN2 reaction known as quaternization. The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium species.

The quaternization of N-methylpiperidine derivatives is a well-established transformation. journalagent.com For instance, N-methylpiperidine can be quaternized with various phenacyl halides to yield the corresponding N-phenacyl-N-methylpiperidinium salts. journalagent.comcdnsciencepub.com Similarly, the nitrogen atom in this compound is susceptible to quaternization. A notable example involves the reaction of a closely related precursor, (1-methylpiperidin-4-yl)methanol, with methyl iodide to form 4-(hydroxymethyl)-1,1-dimethylpiperidin-1-ium iodide, which is then converted to 4-(bromomethyl)-1,1-dimethylpiperidin-1-ium. acs.org This demonstrates the accessibility of the piperidine nitrogen for alkylation, even with the presence of other functional groups.

The efficiency of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. Stronger alkylating agents and appropriate solvents are typically employed to facilitate the reaction. This transformation is significant in the synthesis of ionic liquids, phase-transfer catalysts, and biologically active molecules where a permanent positive charge is desired. acs.org

| Reactant | Reagent | Product | Reaction Type |

| (1-Methylpiperidin-4-yl)methanol | Methyl iodide | 4-(Hydroxymethyl)-1,1-dimethylpiperidin-1-ium iodide | N-Alkylation / Quaternization |

| N-methylpiperidine | Phenacyl halides | N-phenacyl-N-methylpiperidinium halides | N-Alkylation / Quaternization |

| Poly(biphenyl N-methylpiperidine) | Bromoalkylated piperidiniums | Poly(biphenyl N-methylpiperidine) with dicationic side chains | Quaternization |

Functionalization of the Tertiary Amine Moiety

Beyond simple quaternization, the tertiary amine moiety in this compound can undergo other important transformations. These reactions often leverage the reactivity of the nitrogen atom or the adjacent C-H bonds.

One such transformation is the oxidation of the tertiary amine to form the corresponding N-oxide. This reaction is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxides are polar, water-soluble compounds with distinct chemical and biological properties compared to the parent amine.

Another significant area of functionalization involves the activation of C-H bonds alpha to the piperidine nitrogen. The development of methods for the selective functionalization of these C-H bonds is a topic of considerable research interest in organic synthesis. rsc.org These reactions can proceed through the formation of an iminium ion intermediate. nih.gov For example, the oxidative α-C-H functionalization of tertiary amines allows for the introduction of various nucleophiles at the α-position. nih.gov While specific examples for this compound are not prevalent, the general reactivity patterns of N-methylpiperidine suggest that such transformations are feasible. nih.gov

Furthermore, dealkylation of the tertiary amine, specifically the removal of the N-methyl group, is another possible transformation. The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method for the dealkylation of tertiary amines, which results in a secondary amine. thieme-connect.de This reaction proceeds by nucleophilic attack of the amine on the cyanogen bromide, followed by the cleavage of a C-N bond. thieme-connect.de

These functionalization reactions of the tertiary amine moiety significantly expand the synthetic utility of this compound, providing pathways to a diverse range of derivatives with potentially novel applications.

Advanced Applications As a Chemical Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of the C-Br bond in 4-(bromomethyl)-1-methylpiperidine makes it an ideal electrophilic partner in reactions designed to construct more complex heterocyclic frameworks. This includes the formation of new rings fused or attached spirocyclically to the piperidine (B6355638) core.

Annulation, the process of building a new ring onto an existing structure, is a powerful strategy for generating molecular complexity. scripps.edu this compound is an excellent substrate for annulation strategies that involve intramolecular cyclization. By first reacting a nucleophile with the bromomethyl group and then inducing a subsequent ring-closing reaction, novel bicyclic systems containing the 1-methylpiperidine (B42303) moiety can be formed.

For instance, a common strategy involves the displacement of the bromide with a nucleophile that contains a second reactive site. The resulting intermediate can then undergo an intramolecular reaction to form a new ring. Gold-catalyzed processes have been shown to facilitate such transformations, for example, in [4+2] annulation reactions for synthesizing piperidine rings, highlighting a modern approach to forming such systems. nih.gov While direct examples involving this compound in complex, one-pot annulations are specific to particular research goals, the principle relies on its function as a key electrophile. The reaction of the bromomethyl group with a dinucleophile or a species capable of sequential reactions is a foundational step in building fused heterocyclic systems.

The synthesis of spirocyclic compounds, where two rings share a single atom, has gained significant attention in medicinal chemistry for exploring three-dimensional chemical space. whiterose.ac.uk this compound and its derivatives are instrumental in constructing spiropiperidines.

One notable strategy involves the synthesis of an analogue of the DPP-4 inhibitor Alogliptin, where a spirocyclic moiety is introduced onto the piperidine ring. beilstein-journals.org In this approach, a key aminopiperidine intermediate bearing a spiro cyclopropyl (B3062369) ring is synthesized first, demonstrating a strategy where the spirocycle is constructed prior to the final condensation step. beilstein-journals.org The synthesis of 2-spiropiperidines can be achieved by reacting δ-amino-β-ketoesters with a cyclic ketone, a method that generates highly functionalized products. whiterose.ac.uk

Fused-ring systems can be discriminately synthesized from common intermediates, allowing for selective access to either spiro or fused architectures based on reaction conditions. rsc.org For example, N-spirocyclic quaternary ammonium (B1175870) ionenes, which are polymers containing spirocyclic piperidinium (B107235) units, have been synthesized through cyclo-polycondensations of dipiperidines with reagents like tetrakis(bromomethyl)benzene. researchgate.net This showcases the utility of piperidine-forming reactions in creating complex, fused polymeric materials.

| System Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Spirocyclic Piperidine | Construction of cyclopropyl ring prior to assembling the piperidine ring for an Alogliptin analogue. | Ethyl cyanoacetate, 1,2-dibromoethane | beilstein-journals.org |

| Fused Polymeric System | Cyclo-polycondensation to form N-spirocyclic quaternary ammonium ionenes. | Dipiperidines, Tetrakis(bromomethyl)benzene | researchgate.net |

| 2-Spiropiperidines | Reaction of δ-amino-β-ketoesters with cyclic ketones. | N-Boc-δ-amino-β-ketoesters | whiterose.ac.uk |

Synthesis of Structurally Diverse Piperidine Derivatives

The modification of the piperidine scaffold itself is a central theme in drug discovery. This compound provides a convenient entry point for creating a wide array of substituted piperidines, from polysubstituted derivatives to large macrocyclic structures.

The synthesis of polysubstituted piperidines with precise control over stereochemistry is a significant challenge in organic synthesis. nih.govajchem-a.com Modern catalytic methods have enabled the creation of densely functionalized piperidines that are not easily accessible through traditional means. nih.gov

A catalytic asymmetric [2+2+2] cycloaddition using a rhodium(I) catalyst has been developed to produce polysubstituted piperidines with high enantioselectivity. nih.gov This method allows for the combination of an alkyne, alkene, and isocyanate to form a highly functionalized vinylogous amide, which can then be reduced and cleaved to yield N-methylpiperidine products. nih.gov This demonstrates a powerful approach to creating trisubstituted piperidines with defined stereochemistry. The this compound can be used as a starting point for further functionalization, where the bromomethyl group is converted into another desired substituent as part of a multi-step synthesis toward a complex, polysubstituted target.

| Reaction Type | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Radical (4+2) Cycloaddition | Diboron compounds, 4-phenylpyridine | Piperidines with substituents at 3,4,5-positions | High yield and diastereoselectivity, metal-free | nih.gov |

| Rhodium(I) Catalyzed [2+2+2] Cycloaddition | Rhodium(I) complex | Enantiomerically enriched polysubstituted piperidines | High enantioselectivity, access to N-methylpiperidine products | nih.gov |

Macrocycles are of great interest in drug development due to their ability to bind to challenging protein targets. The incorporation of a piperidine ring into a macrocyclic framework can impart favorable properties such as improved cell permeability and metabolic stability. unive.it

Tetracyclic bis-piperidine alkaloids, isolated from marine sponges, are a class of natural products featuring two piperidine units linked by macrocyclic rings. mdpi.com The synthesis of these complex molecules often involves a key macrocyclization step. For instance, an intramolecular N-alkylation can be used to form a large 13-membered ring, demonstrating how a reactive handle, analogous to the bromomethyl group, can be used to close a macrocycle. mdpi.com The synthesis of such complex structures highlights the strategic importance of piperidine building blocks in constructing large and intricate molecular architectures. Methodologies for creating medium-sized rings and macrocycles often rely on cascade reactions to avoid high-dilution conditions, a strategy where a well-placed reactive group on a piperidine ring could initiate the cascade. whiterose.ac.uk

Precursors for Pharmacologically Relevant Scaffolds

The ultimate application for many complex molecules synthesized from building blocks like this compound is in medicinal chemistry. The 1-methyl-4-substituted piperidine motif is a key component in numerous biologically active compounds.

Research has shown that this compound serves as an intermediate or precursor in the synthesis of pharmaceuticals targeting the central nervous system. It is a building block for developing novel cholinesterase inhibitors, which are important for treating neurodegenerative conditions like Alzheimer's disease. The reactivity of the bromomethyl group allows for its conversion into other functionalities required for biological activity.

A specific example is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type-2 diabetes. beilstein-journals.org A novel analogue of the DPP-4 inhibitor Alogliptin was synthesized using a spirocyclic aminopiperidine derivative, showcasing the direct application of modified piperidine scaffolds in creating potent and selective enzyme inhibitors. beilstein-journals.org The stereochemistry of the piperidine ring is often crucial for pharmacological activity, making stereospecific synthetic methods highly valuable. google.com

Design Considerations for Biologically Oriented Synthesis

In the realm of drug discovery and medicinal chemistry, the design of new molecules is a highly structured process. The piperidine motif is a common feature in many biologically active compounds, making its derivatives valuable starting points for synthesis. researchgate.net The biological properties of piperidine-containing molecules are heavily influenced by the type and placement of substituents on the heterocyclic ring. researchgate.net

The three-dimensional nature of the piperidine ring is another critical design element. In an effort to "escape from flatland," a concept in medicinal chemistry encouraging the use of more three-dimensional structures, fragments like this compound are sought after. whiterose.ac.uk The conformational behavior of the piperidine ring, which can be influenced by further substitutions, plays a significant role in how a drug candidate interacts with its biological target. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict the conformational preferences and electronic properties of the molecule, aiding in the rational design of new therapeutic agents.

Strategies for Scaffold Diversification

Scaffold diversification is a crucial strategy in generating libraries of compounds for high-throughput screening in drug discovery. This compound is an excellent tool for this purpose due to the reactivity of its C-Br bond.

One primary strategy involves the nucleophilic substitution of the bromide atom. The compound can react with a wide array of nucleophiles, such as amines, phenols, and thiols, that are part of other molecular scaffolds. This allows for the direct attachment of the (1-methylpiperidin-4-yl)methyl group to a variety of core structures, leading to a diverse library of new chemical entities. For instance, in the synthesis of novel quinoline-based antimalarial agents, diversification is often achieved through nucleophilic substitutions on a core scaffold, introducing various amine-containing groups. nih.gov While not a direct example, this principle of reacting an electrophilic center with a library of nucleophiles is the key strategy for diversifying scaffolds using this compound.

Another approach is its use in fragment-based ligand discovery (FBLD) . whiterose.ac.uk In FBLD, small fragments that bind weakly to a biological target are identified and then "grown" or elaborated upon to create more potent ligands. whiterose.ac.uk A fragment like this compound can be reacted with other fragments or scaffolds to explore the binding pocket of a target protein, using the piperidine moiety to probe specific interactions.

The synthesis of compound libraries based on bicyclic scaffolds inspired by natural products often involves diversifying the scaffold at multiple points. semanticscholar.org A reactive building block like this compound could be employed in such syntheses to add a specific piperidine-containing side chain, thereby generating a unique set of molecules for biological screening. semanticscholar.org

Utility in Polymer Chemistry and Material Science

The unique chemical properties of this compound also lend themselves to applications in polymer chemistry, particularly in the synthesis of functional materials like anion exchange membranes (AEMs).

Alkylation of Piperidine-Containing Copolymers

A key application in polymer science is the post-polymerization modification of existing polymers. Copolymers containing piperidine units can be chemically altered through alkylation to introduce new functionalities. While specific examples using this compound are not detailed in the provided search results, the analogous alkylation of poly(4-vinylbenzyl piperidine) (P4VBP) with other bromoalkanes demonstrates the principle. rsc.orgrsc.org

In this process, the nitrogen atom on the piperidine ring of the copolymer acts as a nucleophile, attacking the electrophilic carbon of the bromoalkane and displacing the bromide ion. tandfonline.com This reaction, a type of Menshutkin reaction, converts the neutral tertiary amine on the polymer backbone into a quaternary ammonium salt, or a piperidinium cation. tandfonline.comlu.se This transformation is crucial for creating charged polymers, known as ionomers or polyelectrolytes. rsc.orgrsc.org The reaction conditions typically involve dissolving the piperidine-containing polymer and the alkylating agent in a suitable solvent mixture and heating to drive the reaction to completion. rsc.orgrsc.org

Development of Functionalized Poly(piperidinium)s

The alkylation of piperidine-containing polymers directly leads to the development of functionalized poly(piperidinium)s. These materials are a class of ion-containing polymers that have gained significant attention for various applications, especially as anion exchange membranes (AEMs) in fuel cells and water electrolyzers. rsc.orgacs.org

The introduction of the piperidinium cation into the polymer structure imparts several important properties. The fixed positive charges are essential for facilitating the transport of hydroxide (B78521) ions (OH⁻), which is the fundamental requirement for an AEM. tandfonline.com The structure of the cation itself is critical for the membrane's performance. Piperidinium cations are known for their high alkaline stability, which is a major challenge for many other types of ammonium groups. acs.orgacs.org The cyclic, strain-free structure of the piperidinium ring contributes to this stability. acs.org

Research has shown that tethering piperidinium cations at the 4-position can lead to AEMs with excellent stability. acs.org The resulting poly(piperidinium)s can exhibit high ion conductivity and robust mechanical properties. For example, functionalizing a poly(biphenyl piperidine) backbone with cationic side chains resulted in AEMs that retained over 92% of their cations after 30 days in 2 M NaOH at 90°C and achieved a hydroxide conductivity of up to 131 mS cm⁻¹ at 80°C. acs.org This demonstrates the successful development of high-performance materials through the strategic functionalization of piperidine-containing polymers.

Interactive Data Table: Properties of Functionalized Polymers

This table summarizes the properties of various piperidinium-containing polymers, illustrating the impact of functionalization on their thermal and conductive characteristics.

| Polymer | Glass Transition Temp (Tg) (°C) | Hydroxide Conductivity (mS cm⁻¹) @ 80°C | Stability |

| Poly(4-VBP) (Neutral Precursor) rsc.org | 82 | N/A | N/A |

| Poly(4-EtVBP)-Br rsc.org | 219 | Not Reported | High Thermal Stability |

| Poly(4-TPhPVBP)-Br rsc.org | 176 | Not Reported | High Thermal Stability |

| PBPip-based AEM acs.org | Not Reported | up to 131 | >92% cation retention after 30 days in 2 M NaOH at 90°C |

| PTP-C5-MPi tandfonline.com | Not Reported | 70 | 87% conductivity retention after 2118h in 1 M KOH at 80°C |

| b-PTP-2.5 tandfonline.com | Not Reported | >145 | Not Reported |

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(Bromomethyl)-1-methylpiperidine, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its atomic arrangement.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following key resonances are observed:

A singlet appearing around δ 2.25 ppm is attributed to the three protons of the N-methyl group.

The two protons of the bromomethyl (-CH₂Br) group typically appear as a triplet at approximately δ 3.40 ppm.

A complex multiplet, usually found in the range of δ 1.70–2.50 ppm, corresponds to the eight protons of the piperidine (B6355638) ring.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.25 | Singlet | 3H | N-CH₃ |

| ~3.40 | Triplet | 2H | -CH₂Br |

| ~1.70-2.50 | Multiplet | 8H | Piperidine ring protons |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The key signals for this compound are:

The carbon of the N-methyl group resonates at approximately δ 54.8 ppm.

The carbon atom of the bromomethyl group (-CH₂Br) is typically found around δ 45.2 ppm.

The carbons of the piperidine ring appear in the region of δ 25.1–35.4 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~54.8 | N-CH₃ |

| ~45.2 | -CH₂Br |

| ~25.1-35.4 | Piperidine ring carbons |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. In the case of this compound, COSY spectra would show correlations between the protons on the piperidine ring, helping to assign their specific positions. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu This technique confirms the assignments made in the ¹H and ¹³C NMR spectra, for instance, by showing a cross-peak between the N-methyl protons and the N-methyl carbon.

These 2D NMR experiments, used in conjunction, provide unambiguous evidence for the structure of this compound. science.gov

Application in Conformational Studies

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can be used to study the conformational preferences of the piperidine ring. The piperidine ring can exist in a chair conformation, and the substituents can be either axial or equatorial. Variable temperature NMR studies can provide thermodynamic data about the conformational equilibrium. nih.gov For this compound, the preferred conformation would likely have the bulky bromomethyl group in the equatorial position to minimize steric hindrance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. nih.gov The resulting mass spectrum for this compound would exhibit a molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak (M⁺): The molecular ion peak would appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 191 and 193 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Major Fragments: A significant fragment is often observed at m/z 112.08, which corresponds to the loss of the bromine radical (•Br) via alpha-cleavage. Another prominent fragment can be seen at m/z 70.06, representing the piperidine ring fragment.

Interactive Data Table: Key EI-MS Fragments for this compound

| m/z | Assignment |

| 191/193 | Molecular Ion [M]⁺ |

| 112.08 | [M - Br]⁺ |

| 70.06 | Piperidine ring fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the precise determination of a molecule's elemental composition. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C₇H₁₄BrN. nih.gov The calculated monoisotopic mass of this compound is 191.03096 Da. nih.gov This level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions.

The presence of bromine in this compound is a key feature that can be verified by HRMS. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 ratio. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units. This distinctive pattern serves as a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.03824 | 135.7 |

| [M+Na]⁺ | 214.02018 | 145.2 |

| [M-H]⁻ | 190.02368 | 140.1 |

| [M+NH₄]⁺ | 209.06478 | 157.7 |

| [M+K]⁺ | 229.99412 | 135.4 |

| [M+H-H₂O]⁺ | 174.02822 | 135.9 |

| [M+HCOO]⁻ | 236.02916 | 153.1 |

| [M+CH₃COO]⁻ | 250.04481 | 180.9 |

| [M+Na-2H]⁻ | 212.00563 | 142.4 |

| [M]⁺ | 191.03041 | 150.4 |

| [M]⁻ | 191.03151 | 150.4 |

| Data sourced from predicted values and may vary based on experimental conditions. uni.lu |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), provide valuable insights into the structural connectivity of a molecule. The fragmentation of this compound under these conditions can be predicted to follow several key pathways. One of the most prominent fragmentation events is the loss of the bromine radical (Br•) via α-cleavage, which would result in a major fragment ion with an m/z of 112.08. Another expected fragmentation would involve the cleavage of the piperidine ring, potentially leading to a fragment with an m/z of 70.06, corresponding to the piperidine ring itself.

The study of fragmentation pathways can be influenced by the charge state of the precursor ion. In techniques like CID, the fragmentation can be either charge-remote or charge-directed. nih.gov For a molecule like this compound, where a positive charge can be localized on the nitrogen atom, charge-directed fragmentation is a likely mechanism, guiding the cleavage of adjacent bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. tanta.edu.eguhcl.edu

Vibrational Mode Assignments

The vibrations within a molecule can be categorized as either stretching (changes in bond length) or bending (changes in bond angle). tanta.edu.egpressbooks.pub These vibrations are further described by specific modes such as symmetric and asymmetric stretching, as well as in-plane (scissoring, rocking) and out-of-plane (wagging, twisting) bending. pressbooks.pubdocbrown.info For this compound, specific vibrational modes can be assigned to characteristic peaks in the IR spectrum. For instance, the C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2850–2970 cm⁻¹ region. The bending vibrations of the CH₂ groups are anticipated to appear below 1500 cm⁻¹. researchgate.net

Functional Group Characterization

The IR spectrum of this compound provides clear evidence for its key functional groups. A strong absorption band in the range of 550–650 cm⁻¹ is characteristic of the C-Br stretching vibration. The C-N stretching vibration of the piperidine ring is typically observed between 1200 and 1350 cm⁻¹. The presence of the methyl group attached to the nitrogen is confirmed by the C-H stretching bands.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-Br | Stretch | 550 - 650 |

| C-N (piperidine) | Stretch | 1200 - 1350 |

| C-H (methyl & methylene) | Stretch | 2850 - 2970 |

| CH₂ | Bending | < 1500 |

| Data compiled from typical ranges for these functional groups. researchgate.net |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density and, consequently, the atomic positions.

Elucidation of Solid-State Molecular Structure

While specific X-ray crystallography data for this compound is not widely reported in the public domain, studies of analogous piperidine derivatives provide valuable insights into its likely solid-state conformation. mdpi.comnih.gov It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain.

In this chair conformation, the substituents—the bromomethyl group at the 4-position and the methyl group at the 1-position—can occupy either axial or equatorial positions. To minimize 1,3-diaxial interactions, which are a form of steric hindrance, it is predicted that the larger bromomethyl group would preferentially occupy the equatorial position. The orientation of the N-methyl group could be either axial or equatorial, and its preferred position might be influenced by factors such as crystal packing forces and solvent polarity during crystallization. A detailed X-ray crystallographic analysis would definitively determine these conformational details, as well as precise bond lengths and angles within the molecule.

Analysis of Intermolecular Interactions and Packing

Detailed analysis of the intermolecular interactions and crystal packing of this compound is currently limited due to the absence of publicly available X-ray crystallographic data for this specific compound. While computational models can predict certain molecular properties, a definitive understanding of the solid-state arrangement requires experimental structural elucidation.

In related research on piperidine derivatives, such as the hydrates of 4-methylpiperidine (B120128) and 4-chloropiperidine, X-ray crystallography and quantum chemistry have been employed to study their structures and interactions. rsc.org For instance, in the trihydrates of these compounds, identical water layers are formed, with the primary structural variance being the hydrogen bond arrangement between the water layers and the amines. rsc.org These studies highlight the importance of hydrogen bonding in the crystal packing of piperidine-containing molecules.

Similarly, the crystal structure of fenpiverinium (B1207433) bromide, which contains a 1-methylpiperidin-1-ium moiety, reveals a chair conformation for the piperidine ring and specific packing arrangements influenced by the presence of bromide anions and other functional groups. mdpi.com However, without the specific crystallographic data for this compound, any discussion on its intermolecular interactions and packing remains speculative.

Conformational Analysis in Crystalline State

The conformational analysis of this compound in its crystalline state is contingent upon the determination of its crystal structure through techniques such as X-ray diffraction. As of the current available scientific literature, the crystal structure for this compound has not been reported.

In the absence of experimental data, theoretical and computational methods can offer predictions. For piperidine rings, a chair conformation is generally the most stable. mdpi.com The substituents on the ring, in this case, the N-methyl and the 4-bromomethyl groups, will adopt positions that minimize steric hindrance. It is anticipated that the bulkier bromomethyl group would preferentially occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions.

Conformational analysis is a critical aspect of understanding a molecule's reactivity and biological activity. lumenlearning.comfiveable.me For instance, the spatial arrangement of atoms influences how a molecule interacts with biological targets. fiveable.me While general principles of conformational analysis for substituted piperidines can be applied, a precise description of the conformation of this compound in the solid state awaits experimental verification.

Computational Chemistry and Theoretical Investigations of 4 Bromomethyl 1 Methylpiperidine

Computational chemistry provides a powerful lens for examining the structural and electronic properties of molecules, offering insights that complement experimental data. For 4-(Bromomethyl)-1-methylpiperidine, theoretical studies are instrumental in understanding its behavior at the molecular level.

Mechanistic Investigations of Reactions Involving 4 Bromomethyl 1 Methylpiperidine

Detailed Reaction Pathway Elucidation

The primary reaction pathway for 4-(bromomethyl)-1-methylpiperidine is nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. The specific mechanism of this substitution, whether bimolecular (SN2) or unimolecular (SN1), is dictated by the reaction conditions.

SN2 Pathway : As a primary alkyl halide, this compound is sterically accessible for a backside attack by a nucleophile. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time the carbon-bromine bond is broken. This leads to an inversion of stereochemistry at the reaction center. This is the favored pathway when strong nucleophiles are used in polar aprotic solvents. libretexts.org

SN1 Pathway : While less common for primary halides, an SN1 mechanism can be induced under specific conditions, such as in the presence of a highly polar protic solvent that can stabilize the resulting primary carbocation. libretexts.org The reaction would proceed in two steps: the slow, rate-determining departure of the bromide ion to form a carbocation intermediate, followed by a rapid attack by the nucleophile. Solvolysis reactions, where the solvent acts as the nucleophile, often have SN1 characteristics. libretexts.org

Radical Pathways : Under photoredox catalysis, reactions involving benzylic bromides can proceed through a single-electron-transfer (SET) pathway rather than a traditional SN2 mechanism. cas.cn This involves the generation of a radical intermediate. For instance, an iridium-based photoredox catalyst can facilitate the heterolysis of a benzyl (B1604629) bromide to a carbocation and a bromide ion under mild conditions, which are then captured by other reagents in the system. cas.cn

Elimination Pathways : Competing with substitution, particularly at higher temperatures and with sterically hindered or strong bases, is the elimination pathway (E2). In this mechanism, a base abstracts a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond. For piperidinium (B107235) compounds, Hofmann elimination is a known degradation pathway that occurs via an E2 mechanism. lu.se

Kinetic Studies and Rate Law Determination

The rate law for a reaction involving this compound provides critical insight into its mechanism. By systematically varying the concentration of reactants and observing the effect on the reaction rate, the order of the reaction with respect to each component can be determined. libretexts.org

For a typical nucleophilic substitution reaction: Rate = k [this compound]^m [Nucleophile]^n

Kinetic studies on related nickel-catalyzed amination reactions of aryl halides have shown the reaction to be first-order in both the catalyst and the aryl halide, but zero-order in the amine and base, providing insight into the catalytic cycle. researchgate.net Similarly, studies on the thermal polymerization of related vinylbenzyl piperidine (B6355638) have utilized Arrhenius analysis to determine the activation energy, demonstrating the significant influence of the piperidine ring on reaction kinetics. rsc.org

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

Role of Catalysts and Reagents

The choice of catalysts and reagents is paramount in directing the reaction of this compound toward a desired outcome.

Radical Initiators : In the synthesis of related brominated compounds, radical initiators like azobisisobutyronitrile (AIBN) are used with N-bromosuccinimide (NBS) to facilitate selective bromination via a radical chain mechanism. researchgate.netdtu.dk

Photoredox Catalysts : Iridium-based complexes, such as Ir(ppy)₃, can be used to catalyze reactions under visible light. cas.cn These catalysts enable single-electron-transfer processes, opening up reaction pathways distinct from traditional polar mechanisms. cas.cn

Transition Metal Catalysts : Palladium and nickel catalysts are widely used in cross-coupling reactions. While often used with aryl halides, the principles can extend to activated alkyl halides. For example, nickel complexes like (BINAP)Ni(η²-NC-Ph) are effective for amination reactions, proceeding through a Ni(0)/Ni(II) catalytic cycle. researchgate.net Palladium catalysts are central to Catellani-type reactions, which combine C-H activation and cross-coupling. aablocks.com

Nucleophiles and Bases : A wide array of nucleophiles can be used to displace the bromide, including amines, thiols, alkoxides, and sodium azide. researchgate.net The strength and concentration of the nucleophile are key factors in determining the reaction rate and mechanism. Bases such as sodium bicarbonate or sodium hydride may be used to neutralize acidic byproducts or to deprotonate reagents. cas.cnresearchgate.net

| Catalyst/Reagent | Type | Function/Reaction Type |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Initiates radical bromination reactions. researchgate.net |

| Ir(ppy)₃ | Photoredox Catalyst | Facilitates single-electron-transfer (SET) pathways. cas.cn |

| Palladium or Nickel Complexes | Transition Metal Catalyst | Catalyzes cross-coupling and amination reactions. researchgate.netaablocks.com |

| Amines, Thiols, Alkoxides | Nucleophile | Displaces the bromide in substitution reactions. |

| Sodium Bicarbonate (NaHCO₃) | Base | Neutralizes acid or facilitates N-alkylation. researchgate.net |

Influence of Solvent and Temperature on Mechanism

Solvent and temperature are critical parameters that can dramatically alter the rate and even the mechanism of reactions involving this compound.

Solvent Effects : The polarity and protic nature of the solvent have a profound impact on nucleophilic substitution pathways. libretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents excel at stabilizing both cations and anions. By solvating the leaving group (bromide) and any carbocation intermediate, they significantly accelerate SN1 reactions. libretexts.org

Polar Aprotic Solvents (e.g., acetonitrile, DMSO, acetone): These solvents can solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, thus favoring the SN2 mechanism. libretexts.org

Research has shown that changing from a less polar to a more polar solvent can increase reaction rates by several orders of magnitude, sometimes signaling a shift in the fundamental reaction mechanism from a simple atom transfer to one involving the formation of ion pairs. archive.org

Temperature Effects : Increasing the reaction temperature generally increases the rate of all reactions, as described by the Arrhenius equation. However, temperature can also influence the selectivity between competing pathways. For example, elimination reactions are often favored over substitution reactions at higher temperatures because they have a higher activation energy and benefit more from the increased thermal energy. Precise temperature control is crucial to minimize side reactions and maximize the yield of the desired product.

| Solvent Type | Characteristics | Favored Mechanism | Reasoning |

|---|---|---|---|

| Polar Protic (e.g., H₂O, CH₃OH) | H-bond donor, solvates cations and anions | SN1 | Stabilizes the carbocation intermediate and leaving group. libretexts.org |

| Polar Aprotic (e.g., CH₃CN, DMSO) | No H-bond donation, solvates cations well | SN2 | Enhances reactivity of the nucleophile by poor solvation. libretexts.org |

| Nonpolar (e.g., Hexane, Toluene) | Low dielectric constant | Generally disfavored | Poor solubility and stabilization of charged species/transition states. |

Stereochemical Considerations in 4 Bromomethyl 1 Methylpiperidine Chemistry

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, the core of 4-(bromomethyl)-1-methylpiperidine, is not a planar structure. Similar to cyclohexane, it adopts puckered conformations to alleviate angle and torsional strain. The conformational landscape of the piperidine ring is fundamental to understanding the spatial arrangement of its substituents.

Chair and Boat Conformations

The most stable conformation for a piperidine ring is the chair form. masterorganicchemistry.com In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all the bonds are staggered, minimizing torsional strain. masterorganicchemistry.comquizlet.com The piperidine ring can exist in two distinct chair conformations that can interconvert.

For this compound, the substituents—the N-methyl group and the 4-bromomethyl group—can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by steric interactions. Generally, a substituent in the equatorial position is more stable than in the axial position due to reduced steric hindrance with other axial hydrogens. quizlet.com In the case of N-methylpiperidine, the equatorial conformation is favored by approximately 3.16 kcal/mol.

The boat conformation is another possible arrangement for the piperidine ring. It is considerably less stable than the chair conformation due to torsional strain from eclipsed bonds and steric repulsion between the "flagpole" hydrogens. masterorganicchemistry.com However, a slightly more stable, twisted version of the boat conformation, known as the twist-boat, can also exist. While less stable than the chair form, these alternative conformations can be present in equilibrium and may be relevant in certain reaction pathways.

Inversion Barriers

The piperidine ring is not static; it undergoes conformational changes, most notably ring inversion, where one chair form flips into the other. This process has an energy barrier that must be overcome. For the parent piperidine, this barrier is approximately 10.4 kcal/mol. scribd.com

In addition to ring inversion, N-substituted piperidines like this compound also exhibit pyramidal inversion at the nitrogen atom. This is the oscillation of the nitrogen's lone pair and the attached methyl group from one side of the nitrogen plane to the other. wikipedia.org The energy barrier for nitrogen inversion in piperidine is significantly lower than for ring inversion, estimated to be around 6.1 kcal/mol. scribd.com This rapid inversion means that enantiomers based on the nitrogen stereocenter are generally not resolvable at room temperature. For N-methylpiperidine, the inversion is also rapid. rsc.org

Stereoisomerism and Diastereoselectivity in Synthesis

The synthesis of substituted piperidines often leads to the formation of stereoisomers. Controlling the stereochemical outcome is a significant challenge and a primary focus in synthetic organic chemistry.

Control of Stereochemistry at the Piperidine Ring

Achieving stereochemical control in the synthesis of piperidine derivatives is crucial for producing a single, desired isomer. Various strategies have been developed to influence the stereochemistry during the formation of the piperidine ring. These methods often involve diastereoselective reactions where a pre-existing chiral center in the starting material directs the formation of new stereocenters.

For instance, the synthesis of substituted piperidin-4-ols can be achieved with excellent diastereoselectivity through a one-pot sequence involving a gold-catalyzed cyclization. nih.gov Although not specific to this compound, this highlights a general approach where the reaction conditions and catalysts are fine-tuned to favor the formation of a particular diastereomer.

Another approach involves the stereoselective hydrogenation of a substituted pyridine (B92270) precursor. The choice of catalyst and reaction conditions can significantly influence the facial selectivity of the hydrogenation, leading to a predominance of one diastereomer. For example, the synthesis of trans-4-methylpipecolic acid utilizes a stereoselective hydrogenation directed by a nearby alcohol functionality, achieving a high diastereomeric ratio. nih.gov

Directed Stereoselective Reactions

Directed stereoselective reactions utilize a functional group within the substrate to direct an incoming reagent to a specific face of the molecule. This strategy is highly effective in controlling the stereochemical outcome of a reaction.

An example of a directed reaction is the stereoselective synthesis of 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate, where the stereochemistry is controlled via a chiral intermediate, resulting in products with high enantiomeric excess. nih.gov While the target molecule differs, the principle of using a directing group to achieve high stereoselectivity is broadly applicable.

The following table provides examples of diastereoselective reactions in the synthesis of substituted piperidines, illustrating the level of control that can be achieved.

| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Gold-Catalyzed Cyclization/Reduction | N-homopropargyl amide derivative | PPh₃AuNTf₂ / Catecholborane | >20:1 | nih.gov |

| Stereoselective Hydrogenation | Substituted Tetrahydropyridine | Not specified | trans/cis 16:1 | nih.gov |

This table presents data from related substituted piperidine syntheses to illustrate the principles of diastereoselectivity.

Chiral Derivatives and Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule is a paramount objective in medicinal chemistry and materials science. For this compound, while the parent molecule itself is achiral, its derivatives can be chiral.

The development of enantioselective methods for the synthesis of chiral piperidines is an active area of research. These methods often employ chiral catalysts or auxiliaries to create a chiral environment that favors the formation of one enantiomer over the other.

A relevant example is the synthesis of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines. nih.gov In this work, chiral centers were introduced into the side chain, and the resulting enantiomers exhibited different biological activities. This underscores the importance of enantioselective synthesis in preparing specific stereoisomers.

Recent advances have focused on copper-catalyzed asymmetric cyclizative aminoboration to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.netnih.gov This method provides a powerful tool for accessing enantiomerically pure piperidine derivatives that can serve as key intermediates in the synthesis of complex molecules. researchgate.netnih.gov

The following table summarizes findings from enantioselective syntheses of related chiral piperidine derivatives.

This table showcases data from the synthesis of chiral piperidine derivatives to highlight the potential for enantioselective control.

Strategies for Asymmetric Induction

Asymmetric induction in the synthesis of chiral piperidines, such as this compound, encompasses methods that preferentially form one enantiomer over the other. researchgate.net While specific asymmetric synthesis routes for this compound are not extensively detailed in the literature, several well-established strategies for analogous 4-substituted piperidines are applicable. nih.govrsc.org These approaches typically involve substrate control, reagent control through the use of chiral auxiliaries or reagents, or catalyst control via asymmetric catalysis.

A feasible strategy involves the asymmetric reduction of a prochiral ketone precursor, for example, 1-methyl-4-(bromoacetyl)piperidine. The application of chiral reducing agents, such as those used in Corey-Bakshi-Shibata (CBS) reductions, could stereoselectively generate a chiral alcohol intermediate. nih.gov Subsequent chemical transformation of the hydroxyl group to a bromide would then yield the enantiomerically enriched target compound.

Another potent method is the utilization of chiral auxiliaries. For instance, tert-butanesulfinamide is a versatile chiral auxiliary widely employed for the asymmetric synthesis of a variety of chiral amines. yale.edu A synthetic pathway could be designed commencing from a chiral amine precursor, where the desired stereochemistry is established early in the sequence and maintained throughout the synthesis. rsc.org

Kinetic resolution presents another effective strategy. This technique involves the differential reaction of the two enantiomers within a racemic mixture when treated with a chiral catalyst or reagent. This allows for the separation of the faster-reacting enantiomer from the unreacted, and thus enantiomerically enriched, slower-reacting enantiomer. whiterose.ac.ukacs.org For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been successfully achieved with high enantiomeric ratios using the chiral base system of n-BuLi and (−)-sparteine. whiterose.ac.ukacs.org A comparable strategy could be adapted for a suitable precursor of this compound.

A modular and stereoselective synthesis could also be developed. An example is the one-pot synthesis of substituted piperidin-4-ols, which proceeds through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov By initiating the synthesis with a chiral amine derived from a chiral sulfinyl imine, this method affords excellent control over the stereochemistry of the resulting piperidine ring. nih.gov

Table 1: Illustrative Asymmetric Synthesis Strategies for Chiral Piperidine Scaffolds This table presents examples of asymmetric synthesis methods applied to piperidine precursors, which could be adapted for the synthesis of enantiomerically enriched this compound.

| Precursor Type | Chiral Influence | Method | Product Type | Achieved Enantiomeric/Diastereomeric Excess | Reference |

| N-Boc-2-aryl-4-methylenepiperidine | Chiral Base | Kinetic Resolution with n-BuLi/(-)-sparteine | Recovered Starting Material | 94:6 er | acs.org |

| Chiral Sulfinyl Imines | Chiral Auxiliary | Modular {[2+3]+1} Annulation | Substituted Piperidin-4-ol | >99% de | nih.gov |

| Allylic Phosphonate | Chiral Reagent | CBS Reduction & Cuprate Displacement | trans-3,4-disubstituted Piperidine | >98% ee | nih.gov |

| Nitroalkene/Amine/Enone | Exocyclic Chirality | NAE Condensation | Substituted Piperidine | >95% ee | rsc.org |

Separation and Characterization of Enantiomers

In cases where an asymmetric synthesis is not utilized, this compound is obtained as a racemic mixture, which contains equal amounts of both enantiomers. The separation of these enantiomers, a process known as chiral resolution, is vital for obtaining optically pure compounds. nih.govnih.gov

A traditional and robust method for resolving racemic amines is through the formation of diastereomeric salts. google.com This process involves reacting the racemic this compound with a single enantiomer of a chiral acid, which acts as a resolving agent.

This reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility. youtube.com This key difference enables their separation by fractional crystallization. One diastereomer will preferentially crystallize from a selected solvent, while the other remains in the solution. Following the physical separation, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the individual, now separated, enantiomers of the target compound. google.comyoutube.com

Common chiral resolving agents for amines include derivatives of tartaric acid, such as di-benzoyl-L-tartaric acid, and mandelic acid. google.com The success of the resolution is highly dependent on the careful selection of both the resolving agent and the crystallization solvent.

Table 2: Common Chiral Resolving Agents for Piperidine Derivatives

| Resolving Agent | Type | Typical Application | Reference |

| Di-benzoyl-L-tartaric acid | Chiral Acid | Resolution of racemic ethyl nipecotate | google.com |

| (S)-Mandelic acid | Chiral Acid | Resolution of racemic amines | google.com |

| Camphorsulfonic acid | Chiral Acid | Resolution of basic compounds | |

| L-Tartaric acid | Chiral Acid | General resolution of racemic bases |

A powerful and broadly applied technique for both analytical and preparative separation of enantiomers is chiral chromatography. youtube.comkhanacademy.org This method employs a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer. youtube.com As the racemic mixture is passed through the chromatography column, one enantiomer interacts more strongly with the CSP and is retained for a longer time, while the other enantiomer elutes more rapidly. khanacademy.org This differential retention time results in their effective separation.

A wide variety of CSPs are commercially available, with polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) being particularly common and effective for a broad spectrum of chemical compounds. nih.gov The composition of the mobile phase—the solvent that transports the mixture through the column—is also a critical parameter for achieving optimal separation. Techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a suitable chiral column are standard for this purpose. nih.govnih.gov

After separation, the enantiomeric purity of each fraction must be verified. This is typically accomplished using analytical chiral HPLC or SFC, which can accurately quantify the proportion of each enantiomer. The result is often expressed as the enantiomeric excess (ee). nih.gov